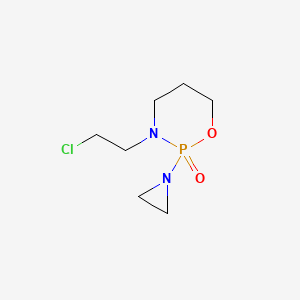![molecular formula C9H18N2O4S2 B3061105 2-Amino-3-[3-(2-amino-2-carboxyethyl)sulfanylpropylsulfanyl]propanoic acid CAS No. 50727-79-2](/img/structure/B3061105.png)
2-Amino-3-[3-(2-amino-2-carboxyethyl)sulfanylpropylsulfanyl]propanoic acid
Vue d'ensemble
Description
This compound, also known as 2-amino-3-((®-2-amino-2-carboxyethyl)disulfanyl)propanoic acid, has the molecular formula C6H12N2O4S2 . It is also referred to as (2r,2r)-3,3-disulfanediylbis (2-aminopropanoic acid), (2R,2’R)-3,3’-disulfanediylbis (2-aminopropanoic acid), or (H-Cys-OH)2 .
Synthesis Analysis
A new 2-amino-3-[(2-amino-2-carboxyethyl) disulfanyl] propanoic acid dihydrogen triiodide coordination compound was synthesized in basic and water media with a stoichiometric ratio of 1:2:2 of Cystine:LiI:iodine .Molecular Structure Analysis
The molecular structure of this compound has been analyzed using various techniques. For instance, single-crystal X-ray diffraction, FTIR spectroscopy, UV-Vis spectrophotometry, and Thermogravimetry/Differential Scanning Colorimeter (TG/DSC) have been used .Physical And Chemical Properties Analysis
The compound has a molecular weight of 240.301 Da and a monoisotopic mass of 240.023849 Da . It has been found to crystallize in the orthorhombic P212121 with lattice parameters a = 9.5739 (19) Å, b = 13.558 (3) Å, c = 16.405 (3) Å, α = 90, β = 90 .Applications De Recherche Scientifique
Synthesis and Stereoisomer Characterization
The optical resolution of mercaptosuccinic acid and the synthesis of its stereoisomers highlight the compound's foundational role in creating stereochemically defined molecules. Such processes are crucial for the development of pharmaceuticals and understanding molecular interactions in biological systems. The precise synthesis of four stereoisomers of 2-amino-3-[(1, 2-dicarboxyethyl)sulfanyl]propanoic acid (ADC) demonstrates the compound's versatility in chemical synthesis, allowing for the exploration of stereochemistry's effects on biological activity and material properties (Shiraiwa et al., 1998).
Immunobiological Activity
The immunobiological activity of base substituted 2-amino-3-(purin-9-yl)propanoic acid derivatives, related structurally to the compound , has been investigated for their potential as immunostimulatory and immunomodulatory agents. Such research underscores the compound's significance in medicinal chemistry, particularly in designing new therapeutic agents with targeted immunological effects (Doláková et al., 2005).
Corrosion Inhibition
Amino acid-based imidazolium zwitterions, including those derived from the compound, serve as novel and green corrosion inhibitors for mild steel. This application is significant for the chemical industry, highlighting the compound's potential in developing environmentally friendly materials that protect against corrosion. The study of such inhibitors includes electrochemical assays and theoretical models to understand their efficacy and mechanism of action on metal surfaces (Srivastava et al., 2017).
Antifungal Peptides
In the realm of bioactive peptides, the compound's derivatives have been explored for their antifungal properties. Computational peptidology, aided by density functional theory, facilitates the study of new antifungal tripeptides, demonstrating the compound's role in developing potential antifungal therapies. Such research is crucial for addressing the increasing resistance to conventional antifungal drugs (Flores-Holguín et al., 2019).
Polymorphism and Hydrogen Bonding
The study of amino alcohol salts with quinaldinate, including derivatives of the compound, reveals insights into polymorphism and hydrogen bonding. These structural studies are essential for the pharmaceutical industry, where polymorphism can significantly affect a drug's solubility, stability, and bioavailability. Understanding hydrogen bonding and polymorphism in compounds like 2-Amino-3-[3-(2-amino-2-carboxyethyl)sulfanylpropylsulfanyl]propanoic acid can lead to improved drug formulations (Podjed & Modec, 2022).
Orientations Futures
Propriétés
IUPAC Name |
2-amino-3-[3-(2-amino-2-carboxyethyl)sulfanylpropylsulfanyl]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O4S2/c10-6(8(12)13)4-16-2-1-3-17-5-7(11)9(14)15/h6-7H,1-5,10-11H2,(H,12,13)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCEZRAOBEAEWPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSCC(C(=O)O)N)CSCC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70312369 | |
| Record name | 3,3'-(Propane-1,3-diyldisulfanediyl)bis(2-aminopropanoic acid) (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70312369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 318214 | |
CAS RN |
50727-79-2 | |
| Record name | NSC254028 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=254028 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,3'-(Propane-1,3-diyldisulfanediyl)bis(2-aminopropanoic acid) (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70312369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















